molecular formula C12H12N2O3 B13260193 3-(4-Nitrophenyl)oxane-3-carbonitrile

3-(4-Nitrophenyl)oxane-3-carbonitrile

Cat. No.: B13260193
M. Wt: 232.23 g/mol
InChI Key: MUYCVXNPQAQTEC-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)oxane-3-carbonitrile is a chemical compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxane ring, which is further substituted with a carbonitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)oxane-3-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with a suitable oxane derivative under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by cyclization to form the oxane ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)oxane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the carbonitrile group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxane derivatives with various functional groups.

Scientific Research Applications

3-(4-Nitrophenyl)oxane-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The carbonitrile group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    3-(4-Nitrophenyl)oxane-3-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.

    3-(4-Nitrophenyl)oxane-3-amine: Similar structure but with an amino group instead of a carbonitrile group.

Uniqueness

3-(4-Nitrophenyl)oxane-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound for studying various chemical and biological processes .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

3-(4-nitrophenyl)oxane-3-carbonitrile

InChI

InChI=1S/C12H12N2O3/c13-8-12(6-1-7-17-9-12)10-2-4-11(5-3-10)14(15)16/h2-5H,1,6-7,9H2

InChI Key

MUYCVXNPQAQTEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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